2-Cyano-4,4-dimethylpent-2-enoic acid
Overview
Description
“2-Cyano-4,4-dimethylpent-2-enoic acid” is an organic compound with the molecular formula C8H11NO2 . It is a derivative of pentenoic acid, where a cyano group is attached to the second carbon atom and two methyl groups are attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chiral auxiliary such as an oxazolidinone derivative . One route of synthesis consists of three steps: acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst .Molecular Structure Analysis
The molecular structure of “2-Cyano-4,4-dimethylpent-2-enoic acid” consists of a pentene backbone with a cyano group attached to the second carbon atom and two methyl groups attached to the fourth carbon atom . The molecular weight of this compound is 153.18 .Physical And Chemical Properties Analysis
“2-Cyano-4,4-dimethylpent-2-enoic acid” has a molecular weight of 153.18 and a density of 1.078±0.06 g/cm3 . The boiling point is estimated to be 287.4±23.0 °C . The melting point is reported to be between 123.5-125 °C .Scientific Research Applications
Dehydrating and Translocating Properties
“2-Cyano-4,4-dimethylpent-2-enoic acid” is a piperidine that has been shown to have dehydrating and translocating properties . This property can be useful in various chemical reactions where dehydration or translocation is required.
Plant Biochemistry
This compound can be found in plants as an alkylene and carbonyl compound . This suggests that it might play a role in plant biochemistry and could be used in studies related to plant biology and botany.
Synthesis of Cyano Compounds
“2-Cyano-4,4-dimethylpent-2-enoic acid” is also used in the synthesis of cyano compounds . Cyano compounds are widely used in organic chemistry and medicinal chemistry due to their versatile reactivity and biological activity.
Molecular Recognition and Hydrogen Bonding
Compounds similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have demonstrated potential in molecular recognition through intermolecular hydrogen bonding. This property can be useful in the design of new materials and drugs.
Dye-Sensitized Solar Cells (DSSCs)
A compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” has been used as a dye in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67 V, Jsc=4.6 mA/m^2 and fill factor (FF) =56 % .
Optoelectronic and Thermodynamic Properties
The optoelectronic and thermodynamic properties of a compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . This suggests potential applications in the field of optoelectronics and thermodynamics.
Safety And Hazards
properties
IUPAC Name |
(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRQFJRXAZYEJ-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4,4-dimethylpent-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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